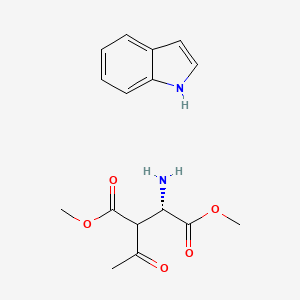
3-Hexyl-2-iodothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hexyl-2-iodothiophene is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The addition of a hexyl group at the third position and an iodine atom at the second position of the thiophene ring makes this compound a unique and valuable compound in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-2-iodothiophene typically involves the iodination of 3-hexylthiophene. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Another method involves the use of 2-iodothiophene as a starting material. The hexyl group can be introduced via a Grignard reaction, where 2-iodothiophene reacts with hexylmagnesium bromide in the presence of a catalyst like nickel or palladium.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
3-Hexyl-2-iodothiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Stille couplings, forming carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Coupling Reactions: Palladium or nickel catalysts, with bases like potassium carbonate or cesium carbonate, in solvents such as toluene or DMF.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, nitriles, or other substituted thiophenes.
Coupling: Formation of biaryl compounds or extended conjugated systems.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of dihydrothiophenes.
科学的研究の応用
3-Hexyl-2-iodothiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 3-Hexyl-2-iodothiophene depends on its application:
In Organic Electronics: It acts as a semiconducting material, facilitating charge transport through π-conjugated systems.
In Biological Systems: It may interact with cellular targets, such as enzymes or receptors, through its thiophene ring and functional groups, leading to biological effects like antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
3-Hexylthiophene: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
2-Iodothiophene: Lacks the hexyl group, affecting its solubility and electronic properties.
3-Hexyl-2-bromothiophene: Similar to 3-Hexyl-2-iodothiophene but with a bromine atom, which has different reactivity and coupling efficiency.
Uniqueness
This compound is unique due to the presence of both the hexyl group and the iodine atom. The hexyl group enhances solubility in organic solvents, while the iodine atom provides a reactive site for various chemical transformations, making it a versatile compound in synthetic chemistry and material science.
特性
CAS番号 |
124561-55-3 |
|---|---|
分子式 |
C10H15IS |
分子量 |
294.20 g/mol |
IUPAC名 |
3-hexyl-2-iodothiophene |
InChI |
InChI=1S/C10H15IS/c1-2-3-4-5-6-9-7-8-12-10(9)11/h7-8H,2-6H2,1H3 |
InChIキー |
ADJUUEADNBXYOG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(SC=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


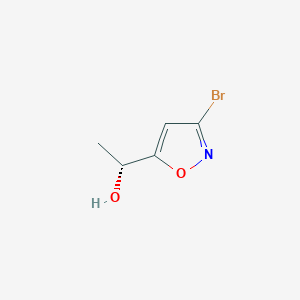
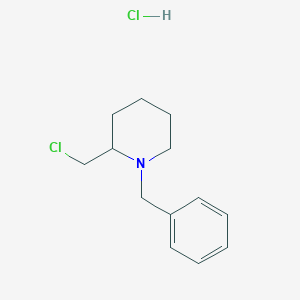
![1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B13448167.png)
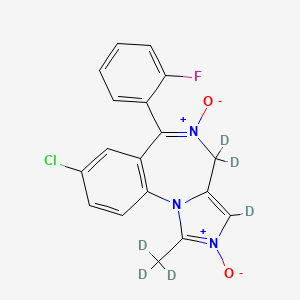
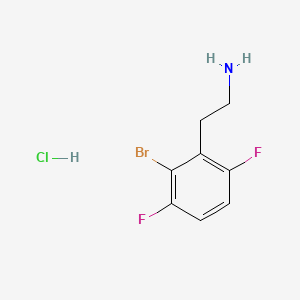
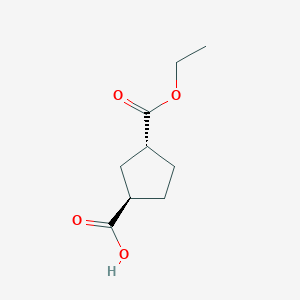
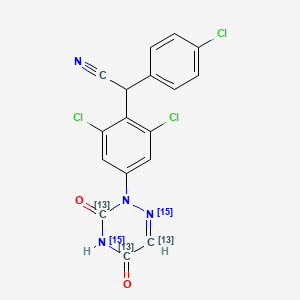
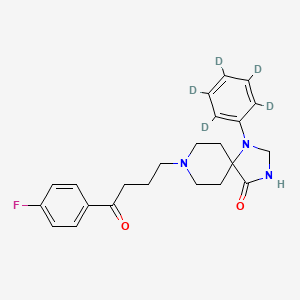
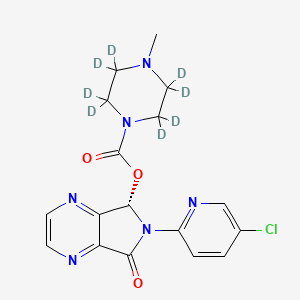
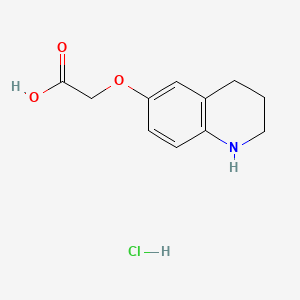

![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-7-(1-hydroxyethyl)-10,16-bis(hydroxymethyl)-19-methyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13448229.png)

